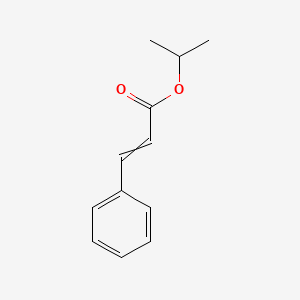

Cinnamic Acid Isopropyl Ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

propan-2-yl 3-phenylprop-2-enoate |

InChI |

InChI=1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

RGACABDFLVLVCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cinnamic Acid Isopropyl Ester and Analogues

Esterification Reactions and Their Mechanistic Studies

Esterification remains the most direct route to Cinnamic Acid Isopropyl Ester, involving the reaction of cinnamic acid with isopropanol (B130326). Research has focused on various facets of this transformation, from optimizing traditional methods to developing novel reagent-based approaches.

Fischer Esterification Modifications and Optimizations

The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a foundational method for synthesizing esters like isopropyl cinnamate (B1238496). While classic conditions involve strong mineral acids like sulfuric acid and prolonged heating, modern optimizations aim for milder conditions and improved yields.

Mechanistically, the reaction involves the protonation of the carbonyl oxygen of cinnamic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen atom of isopropanol. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.

Optimizations often focus on overcoming the equilibrium nature of the reaction. This can be achieved by using a large excess of one reactant (typically the alcohol) or by removing water as it forms, for instance, through azeotropic distillation. For hindered secondary alcohols like isopropanol, the reaction rates can be slower compared to primary alcohols. Research has shown that using catalysts like para-toluenesulfonic acid can lead to quantitative conversions in the esterification of trans-cinnamic acid. researchgate.net Furthermore, titanium tetrachloride has been demonstrated as a highly effective catalyst for the esterification of carboxylic acids with primary alcohols under mild, neutral conditions, a method that could be adapted for secondary alcohols. researchgate.net

Meldrum Acid Condensation Approaches

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a potent C3 synthon in organic synthesis and provides an alternative route to cinnamic acids and their esters. The typical approach is a Knoevenagel condensation between an aromatic aldehyde (e.g., benzaldehyde) and Meldrum's acid. rsc.org This reaction is often catalyzed by a base like pyridine (B92270) with piperidine (B6355638) and proceeds to form a benzylidene Meldrum's acid intermediate. nih.govresearchgate.net

This intermediate can then be subjected to alcoholysis with isopropanol. Heating the intermediate in the presence of the alcohol leads to the opening of the dioxinone ring and subsequent decarboxylation to afford the desired cinnamic acid ester. This two-step process is effective, but one-pot variations have also been developed. For instance, refluxing Meldrum's acid with an appropriate alcohol, such as in toluene, can directly lead to ester formation. nih.govresearchgate.netipp.pt

| Method | Reagents | Conditions | Outcome | Reference |

| Two-Step | 1. Benzaldehyde, Meldrum's Acid, Pyridine, Piperidine | 1. Stirring at r.t. for 24h | Formation of intermediate | nih.govresearchgate.net |

| 2. Isopropanol | 2. Reflux | Isopropyl Cinnamate | clockss.org | |

| One-Pot | Meldrum's Acid, Alcohol | Toluene, Reflux for 4h | Cinnamic Ester | ipp.pt |

Coupling Reagent-Mediated Synthesis (e.g., BOP, EDC·HCl)

To circumvent the often harsh conditions of Fischer esterification, various coupling reagents are employed to facilitate ester formation under milder conditions. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the alcohol.

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is a water-soluble carbodiimide (B86325) that is widely used. nih.govbeilstein-journals.org In the presence of a base, typically an amine like 4-dimethylaminopyridine (B28879) (DMAP), EDC reacts with cinnamic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by isopropanol to yield isopropyl cinnamate, with the EDC byproduct being converted to a water-soluble urea (B33335) derivative that is easily removed during workup. nih.gov A greener methodology for Steglich esterification using EDC and catalytic DMAP in acetonitrile (B52724) has been developed, allowing for ester conversion in as little as 45 minutes at 40-45 °C with an average yield of 70%. researchgate.net This method is effective for a range of alcohols, including secondary ones. researchgate.net

BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is another powerful coupling reagent. nih.govmdpi.com It reacts with the carboxylate of cinnamic acid to form an activated benzotriazolyl ester. This species is an excellent acylating agent and reacts smoothly with isopropanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA), to produce the ester in high yield. nih.gov BOP is particularly useful when coupling sensitive or sterically hindered substrates. mdpi.comacs.org

| Coupling Reagent | Base/Additive | Solvent | Conditions | Typical Yield | Reference |

| EDC·HCl | DMAP | Acetonitrile | 40-45 °C, 45 min | ~70% | researchgate.net |

| EDC·HCl | DMAP | Dry DMF | 0 °C, 24 h | >50% | nih.gov |

| BOP | Triethylamine (TEA) | Dry DCM | 0 °C to r.t., 24 h | 50-92% | nih.govmdpi.com |

Stereoselective Synthesis: E/Z Isomerization and Control

The double bond in cinnamic acid gives rise to geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The (E)-isomer is thermodynamically more stable and is typically the major product in most synthetic preparations. However, the biological activity of some cinnamic acid derivatives is specific to the (Z)-isomer, making stereocontrol a critical aspect of synthesis. mdpi.com

The synthesis of coumarins from cinnamic acid is challenging because the common derivatives exist in the E-configuration, and E to Z isomerization often requires high temperatures or strong Lewis acids. rsc.org Photocatalysis has emerged as a powerful tool for achieving contra-thermodynamic E→Z isomerization under mild conditions. researchgate.net By using a suitable photocatalyst that selectively transfers energy to the (E)-isomer, it can be converted to the less stable (Z)-isomer. researchgate.net For example, p-Anisil has been identified as a versatile catalyst for the E-to-Z photoisomerization of cinnamic acid derivatives and other activated alkenes. researchgate.net Similarly, visible-light-driven isomerization using iridium complexes has been shown to be a practical approach for synthesizing (Z)-cinnamate derivatives. researchgate.net Encapsulation of (E)-cinnamic acid by cucurbit beilstein-journals.orguril has also been shown to enhance the efficiency of photoisomerization reactions in aqueous solutions. mdpi.com

Conversely, to ensure the selective synthesis of the desired (E)-isomer, methods like the Heck reaction or Knoevenagel-Doebner condensation are often employed, as they typically yield the trans-alkene product with high stereoselectivity. thepharmajournal.com

Catalytic Approaches in Ester Synthesis

Catalysis is central to modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. The synthesis of cinnamic acid esters has benefited significantly from the development of various catalytic systems, particularly those based on transition metals.

Transition-Metal Catalysis (e.g., Pd, Cu, Ni, Yb, Ti)

A diverse array of transition metals can catalyze the formation of cinnamic acid esters through various reaction mechanisms.

Palladium (Pd): Palladium catalysts are famously used in cross-coupling reactions. The Heck reaction, for instance, can form the carbon-carbon double bond of the cinnamate skeleton by coupling an aryl halide (e.g., iodobenzene) with an acrylate (B77674) ester (e.g., isopropyl acrylate) in the presence of a Pd catalyst and a base. thepharmajournal.com Palladium colloids have also been used to catalyze esterification via the oxidation of cinnamyl alcohols. nih.govbeilstein-journals.org

Copper (Cu): Copper catalysts are versatile and cost-effective. They have been used in decarboxylative cross-coupling reactions of cinnamic acid derivatives. researchgate.net For example, Cu(OTf)₂ can catalyze the reaction of cinnamic acids with CF₃CH₂I to produce trifluoroethyl derivatives with excellent E selectivity. researchgate.net Copper catalysis has also been applied to C-O bond formation in the synthesis of related structures. rsc.org A one-pot method for synthesizing cinnamate derivatives involves the reaction of substituted benzylidene acetone (B3395972) with copper oxide, iodine, pyridine, and an alcohol. google.com

Nickel (Ni): As an earth-abundant metal, nickel has gained attention for various catalytic transformations. Nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters is an effective method for producing chiral molecules with high yields and enantioselectivity. researcher.lifersc.org Nickel can also catalyze the partial hydrogenation of conjugated alkynes to generate trans-cinnamate esters. nih.gov Furthermore, a stereospecific deoxygenation of trans-epoxy cinnamic acid derivatives using a nickel triflate catalyst has been developed to access (Z)-cinnamate analogues with excellent stereospecificity. researchgate.net

Ytterbium (Yb) and Titanium (Ti): Lewis acidic transition metals like ytterbium and titanium can activate the carbonyl group of cinnamic acid, facilitating O/N-acylation. nih.govbeilstein-journals.org Yb(OTf)₃ has been used to catalyze reactions involving cinnamic acid. beilstein-journals.orgbeilstein-journals.org While many reported applications focus on amidation, the principle of Lewis acid activation is directly applicable to esterification. nih.govbeilstein-journals.org Titanium-based catalysts, such as TiCl₄, have been shown to be effective for esterification reactions. researchgate.net Ti-catalyzed direct amidation of cinnamic acid proceeds via a Ti(IV)–O=C complex, a mechanism that can be extended to ester synthesis. nih.govbeilstein-journals.org

| Metal | Reaction Type | Substrates | Key Features | Reference(s) |

| Pd | Heck Reaction | Aryl halide, Isopropyl acrylate | C-C bond formation, High E-selectivity | thepharmajournal.com |

| Cu | Decarboxylative Cross-Coupling | Cinnamic acid, Alkyl halide | Stereoselective, Good functional group tolerance | researchgate.net |

| Ni | Asymmetric Hydrogenation | Cinnamic acid ester | Access to chiral products, High ee | researcher.lifersc.org |

| Ni | Stereoinvertive Deoxygenation | trans-3-Arylglycidates | Access to (Z)-cinnamates, High stereospecificity | researchgate.net |

| Yb | Lewis Acid Catalysis | Cinnamic acid, Alcohol | Carbonyl activation | nih.govbeilstein-journals.orgbeilstein-journals.org |

| Ti | Lewis Acid Catalysis | Cinnamic acid, Alcohol | Carbonyl activation, Mild conditions | researchgate.netnih.govbeilstein-journals.org |

Organocatalysis and Acid Catalysis

The esterification of cinnamic acid to produce its isopropyl ester can be effectively achieved through various acid and organocatalytic methods. These approaches offer alternatives to traditional syntheses, often providing high yields and milder reaction conditions.

Solid acid catalysts are a prominent choice due to their ease of separation and reusability. Research has demonstrated that a Ga₂O₃/SO₄²⁻/ZrO₂ solid super acid catalyst can be used for the microwave-assisted synthesis of isopropyl cinnamate from cinnamic acid and isopropyl alcohol, achieving a high yield of 96.1% under optimal conditions. spkx.net.cnspkx.net.cn Similarly, the use of a porous, strongly acidic resin has been shown to be effective for synthesizing various cinnamic acid esters in a solvent-free system, highlighting the potential for inexpensive, single-stage production. google.com Heteropolyacids, such as the Wells-Dawson acid (H₆P₂W₁₈O₆₂·24H₂O), have also been employed as efficient, reusable catalysts for the direct esterification of cinnamic acids, yielding various aryl cinnamates in high yields (84-95%). unlp.edu.ar

Organocatalysis provides metal-free alternatives for promoting esterification. Borane catalysts, such as B(C₆F₅)₃, facilitate the Fischer esterification of cinnamic acids with alcohols by activating the carboxylic acid group through a Lewis acid–O=C interaction. beilstein-journals.orgbeilstein-journals.org Other organocatalytic strategies involve the activation of the alcohol nucleophile. Brønsted bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to catalyze the synthesis of cinnamate esters, a method that has been successfully scaled up to multigram quantities. beilstein-journals.orgnih.gov

Table 1: Comparison of Acid and Organocatalytic Systems for Cinnamate Ester Synthesis

| Catalyst System | Reactants | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Ga₂O₃/SO₄²⁻/ZrO₂ (Solid Super Acid) | Cinnamic acid, Isopropyl alcohol | Isopropyl cinnamate | Achieved 96.1% yield with microwave assistance. | spkx.net.cnspkx.net.cn |

| Acidic Resin (Solid Catalyst) | Cinnamic acid derivatives, Various alcohols | Cinnamic acid esters | Enables high-yield, solvent-free, single-stage synthesis. | google.com |

| H₆P₂W₁₈O₆₂·24H₂O (Heteropolyacid) | Cinnamic acids, Phenols | Aryl cinnamates | Yields of 84-95%; catalyst is reusable. | unlp.edu.ar |

| B(C₆F₅)₃ (Borane Catalyst) | Cinnamic acids, Methanol | Methyl cinnamates | Functions via Lewis acid activation of the carboxyl group. | beilstein-journals.orgbeilstein-journals.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Cinnamic acid, Alcohol | Cinnamate ester | Acts as a Brønsted base to activate the alcohol; scalable. | beilstein-journals.orgnih.gov |

Photocatalytic Methods for Cinnamoyl Systems

Photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, utilizing light as a renewable energy source to drive chemical reactions. nih.govnih.gov In the context of cinnamoyl systems, photocatalysis enables unique transformations that are often inaccessible through thermal methods. nih.gov The fundamental principle involves a photocatalyst that, upon light absorption, enters an excited state where it can mediate reactions through electron or energy transfer. nih.gov

While the direct photocatalytic synthesis of cinnamic acid isopropyl ester is not widely documented, related transformations highlight the potential of this methodology. For instance, visible-light-mediated photoredox catalysis has been used for the amidation of cinnamic acid. beilstein-journals.orgnih.gov Another application involves the Ag-catalyzed decarboxylative cross-coupling of cinnamic acids to produce corresponding amides, which proceeds through a vinylic radical intermediate. beilstein-journals.org

Furthermore, photocatalytic systems have been developed for the modification of the cinnamyl framework. Iridium-based photocatalysts can facilitate the diastereoselective isomerization of cinnamyl chlorides into cyclopropanes through an energy transfer mechanism. nih.gov Semiconductors like titanium dioxide (TiO₂) are also used as photocatalysts; upon irradiation, they can generate highly reactive species capable of oxidizing a wide range of organic compounds, including alcohols. acs.org This approach can be applied to oxidize cinnamyl alcohol, demonstrating the utility of photocatalysis in modifying cinnamyl structures. beilstein-journals.org

Table 2: Examples of Photocatalytic Methods Applied to Cinnamoyl Systems

| Photocatalytic System | Substrate | Transformation | Mechanism | Reference(s) |

|---|---|---|---|---|

| Visible Light / Diazoacetate | Cinnamic acid | Amidation | Free carbene formation | beilstein-journals.orgnih.gov |

| Iridium (Ir) Complex | Cinnamyl chloride | Cycloisomerization | Energy transfer | nih.gov |

| Silver (Ag) Catalyst | Cinnamic acid | Decarboxylative Cross-Coupling | Vinylic radical intermediate | beilstein-journals.org |

| Titanium Dioxide (TiO₂) | Alcohols | Oxidation | Generation of reactive oxygen species | acs.org |

Enzymatic Synthesis and Biocatalysis

Biocatalysis, particularly using immobilized enzymes, presents a highly selective and environmentally friendly route for synthesizing cinnamic acid esters. semanticscholar.org Lipases are the most commonly used enzymes for this purpose, valued for their ability to catalyze esterification in both aqueous and non-aqueous media with high specificity, which minimizes byproduct formation. semanticscholar.orgmdpi.com

Commercially available immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme TL-IM (from Thermomyces lanuginosus), are frequently employed. semanticscholar.org Studies on the synthesis of ethyl cinnamate using Lipozyme TL-IM have reported yields as high as 99% under optimized conditions in isooctane. researchgate.net The choice of solvent, water activity, temperature, and substrate molar ratio are critical parameters that significantly influence the reaction rate and yield. researchgate.net For example, in the synthesis of ethyl cinnamate, increasing the temperature from 10°C to 50°C resulted in a 6.2-fold increase in yield. researchgate.net

Enzymatic synthesis can be conducted in various reactor configurations, including batch and fluidized bed reactors, as well as in solvent-free systems. researchgate.netacs.org One-pot cascade reactions have also been developed where an alcohol dehydrogenase first reduces cinnamaldehyde (B126680) to cinnamyl alcohol, which is then esterified in the same vessel by a lipase. semanticscholar.org However, a challenge in synthesizing isopropyl cinnamate via this method is the lower reactivity of lipases with secondary alcohols like isopropanol compared to primary alcohols, which can result in lower conversion yields. semanticscholar.org

Table 3: Performance of Different Immobilized Lipases in Cinnamate Ester Synthesis

| Enzyme | Substrates | Product | Yield/Conversion | Key Conditions | Reference(s) |

|---|---|---|---|---|---|

| Lipozyme TL-IM | Cinnamic acid, Ethanol | Ethyl cinnamate | 99% | Isooctane solvent, 50°C | researchgate.net |

| Novozym 435 | Ferulic acid, Ethanol | Ethyl ferulate | 87% | 75°C, 2 days | pcbiochemres.com |

| Novozym 435 | p-Methoxycinnamic acid, 2-Ethylhexanol | Octyl methoxycinnamate | 90% | 80°C, 1 day | pcbiochemres.com |

| Novozym 435 | Cinnamic acid, Butanol | Butyl cinnamate | 60.7% | Optimized solvent and enzyme concentration. | nih.gov |

| Lipase from C. antarctica | Cinnamic acid, 1-Octanol | Octyl cinnamate | Up to 94% | Immobilized in organogel, solvent-free. | researchgate.net |

Green Chemistry Principles in Cinnamic Ester Production

The production of cinnamic acid esters is increasingly guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. um-palembang.ac.idacs.org Key strategies include the use of solvent-free reaction conditions, energy-efficient methods like microwave-assisted synthesis, and maximizing atom economy to minimize waste. um-palembang.ac.idstudypulse.au

Solvent-Free Reaction Conditions

Eliminating organic solvents is a primary goal in green chemistry, as they often contribute significantly to process waste and environmental impact. Several advanced methodologies allow for the synthesis of cinnamic acid and its esters under solvent-free conditions.

One effective approach involves the use of heterogeneous catalysts that are active without a solvent medium. For instance, cinnamic acid esters can be produced in high yields from various derivatives and alcohols using a solid acidic resin in a solvent-free system. google.com Microwave irradiation is another powerful tool for promoting solvent-free reactions. The synthesis of cinnamic acid derivatives has been achieved by irradiating a mixture of an aryl aldehyde and malonic acid with a polyphosphate ester (PPE) as a mediator, resulting in high yields (70-95%) and short reaction times. tandfonline.comresearchgate.net Enzymatic reactions can also be performed without solvents. High yields of up to 94% have been reported for the lipase-catalyzed esterification of cinnamic acid derivatives in solvent-free systems. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis (MAS) is an energy-efficient technology that dramatically accelerates chemical reactions compared to conventional heating. tandfonline.com This rapid heating of polar substances leads to significantly reduced reaction times, often from hours to minutes, while also improving yields and product purity. tandfonline.commdpi.com

The synthesis of cinnamic acid isopropyl ester has been specifically optimized using this technique. By using a solid super acid catalyst (Ga₂O₃/SO₄²⁻/ZrO₂) under microwave irradiation, a 96.1% yield of isopropyl cinnamate was achieved. spkx.net.cn This method is highlighted as a highly efficient and environmentally friendly procedure. spkx.net.cn Beyond direct esterification, MAS has been applied to various syntheses of cinnamic acid analogues. For example, derivatives have been prepared by reacting aryl aldehydes with malonic acid using a polyphosphate ester under microwave irradiation in a solvent-free process. pcbiochemres.com This approach is noted for its simplicity, rapid reaction rates, and easy work-up. tandfonline.com

Table 4: Selected Findings in Microwave-Assisted Synthesis of Cinnamic Acid Derivatives

| Reactants | Catalyst/Mediator | Product | Key Advantage(s) | Reference(s) |

|---|---|---|---|---|

| Cinnamic acid, Isopropyl alcohol | Ga₂O₃/SO₄²⁻/ZrO₂ | Isopropyl cinnamate | High yield (96.1%), environmentally friendly. | spkx.net.cnspkx.net.cn |

| Aryl aldehyde, Malonic acid | Polyphosphate Ester (PPE) | Cinnamic acid derivatives | High yields (70-95%), solvent-free, 90-second reaction time. | pcbiochemres.comtandfonline.comresearchgate.net |

| Cinnamyl alcohol, Dicarboxylic acids | None specified | Cinnamyl long-chain esters | Reaction time reduced from 30-65 hours to 10-20 minutes. | mdpi.com |

| Phenylacetylene derivative, Hydrocyanic acid | CuCl₂ | Cinnamic acid derivative | Fast reaction speed, few side reactions, high yield. | google.com |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. wikipedia.orgjocpr.com A high atom economy signifies minimal waste generation, making a process more sustainable and cost-effective. acs.orgstudypulse.au

Strategies for producing cinnamic esters are increasingly focused on maximizing atom economy. Addition reactions are ideal from an atom economy perspective as they, in theory, incorporate all reactant atoms into the final product. Catalytic processes are inherently superior to those using stoichiometric reagents, which generate significant waste. um-palembang.ac.id The use of recyclable solid acid catalysts, such as acidic resins or heteropolyacids, is a key waste minimization strategy because it avoids the need for neutralization and separation steps associated with homogeneous acid catalysts. google.comunlp.edu.ar

Enzymatic and organocatalytic methods also contribute to waste minimization. beilstein-journals.orgnih.gov The high selectivity of enzymes reduces the formation of byproducts, simplifying purification. mdpi.com The development of reusable catalysts, such as graphene oxide or polymer-supported catalysts for amidation and esterification reactions, further enhances the sustainability of these processes by allowing the catalyst to be recovered and used in multiple cycles without significant loss of activity. beilstein-journals.org Combining these catalytic approaches with energy-efficient techniques like microwave irradiation under solvent-free conditions represents a holistic approach to greening the synthesis of cinnamic acid esters. tandfonline.com

Side Reactions and Product Purity in Cinnamic Ester Synthesis

The purity of cinnamic acid esters, such as isopropyl cinnamate, is paramount for their application in industries like fragrances, cosmetics, and pharmaceuticals. The synthetic route chosen significantly influences the profile of impurities and, consequently, the final product's purity. Various side reactions can occur during synthesis, leading to byproducts that complicate purification and can affect the ester's sensory and chemical properties.

Side Reactions in Fischer-Speier Esterification

Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common and direct method for synthesizing cinnamic acid esters. wikipedia.orgsapub.org While straightforward, this method is governed by an equilibrium, which presents challenges in achieving high purity and yield. operachem.comtaylorandfrancis.com

Key side reactions and purity concerns include:

Incomplete Conversion and Reversibility : The Fischer esterification is a reversible reaction, with water as a byproduct. taylorandfrancis.comlibretexts.org If water is not efficiently removed from the reaction mixture, the equilibrium can shift back toward the reactants, leading to the hydrolysis of the newly formed ester. masterorganicchemistry.com This results in a final product contaminated with unreacted cinnamic acid and alcohol. sapub.orgresearchgate.net To mitigate this, an excess of one reactant (usually the alcohol) is often used, or water is removed as it forms, for instance, with a Dean-Stark apparatus. operachem.commasterorganicchemistry.com

Ether Formation : A significant side reaction, particularly when using secondary alcohols like isopropanol, is the acid-catalyzed self-condensation of the alcohol to form an ether (e.g., diisopropyl ether). echemi.commasterorganicchemistry.com This reaction is also catalyzed by strong acids like sulfuric acid and can become competitive with the desired esterification, especially at higher temperatures. echemi.commasterorganicchemistry.com The formation of diisopropyl ether is more pronounced with isopropanol (a secondary alcohol) compared to primary alcohols due to the relative stability of the secondary carbocation intermediate. echemi.commasterorganicchemistry.com

Elimination : While primary and secondary alcohols are generally suitable for Fischer esterification, tertiary alcohols are highly susceptible to acid-catalyzed elimination to form alkenes. wikipedia.orgtaylorandfrancis.com This pathway can also be a minor side reaction for secondary alcohols under harsh conditions.

The table below summarizes the primary side reactions encountered during the Fischer esterification of cinnamic acid.

| Side Reaction | Reactants | Byproduct(s) | Conditions Favoring Reaction |

| Hydrolysis (Reverse Reaction) | Ester + Water | Cinnamic Acid + Alcohol | Presence of water, acid catalyst. taylorandfrancis.comlibretexts.org |

| Ether Formation | Alcohol + Alcohol | Symmetrical Ether (e.g., Diisopropyl ether) + Water | Strong acid catalyst (e.g., H₂SO₄), higher temperatures. echemi.commasterorganicchemistry.com |

| Elimination | Tertiary or Secondary Alcohol | Alkene + Water | Strong acid, heat; more prevalent with tertiary alcohols. wikipedia.orgtaylorandfrancis.com |

Side Reactions Involving the Cinnamate Structure

The α,β-unsaturated system of the cinnamate molecule is susceptible to several side reactions that can impact product purity.

trans/cis Isomerization : Cinnamic acid and its esters can undergo isomerization from the more stable trans (E) isomer to the cis (Z) isomer. This can be induced by factors such as UV light but can also occur as a minor side reaction under certain synthetic conditions, leading to isomeric impurities that may be difficult to separate.

Addition Reactions : The activated double bond in the cinnamate structure can react with certain nucleophiles. For example, in syntheses employing imidazole-based reagents or solvents, an Aza-Michael addition can occur, where the imidazole (B134444) adds across the double bond.

Purity and Purification

Due to these potential side reactions, the crude product from cinnamate ester synthesis is often a mixture containing the desired ester, unreacted starting materials, and various byproducts. The purity of the crude ester can vary significantly depending on the method and reaction control. For instance, some methods may yield a crude product with a purity of 80-90%.

Achieving high purity, often required for commercial applications (e.g., >95%), necessitates one or more purification steps. fluorochem.co.uk Common laboratory and industrial techniques include:

Extraction : A work-up procedure involving washing with a basic solution (e.g., sodium bicarbonate) can remove unreacted acidic components like cinnamic acid and the acid catalyst. researchgate.net

Column Chromatography : This is a highly effective method for separating the target ester from non-polar byproducts (like ethers) and more polar impurities (like residual acid or alcohol) on a laboratory scale. sapub.orgresearchgate.netrsc.org

Distillation : For volatile esters, vacuum distillation can be used to purify the product, although the high boiling points of many cinnamate esters can make this challenging.

The purity of the final product is typically verified using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. sapub.orgresearchgate.netrsc.org

The following table provides illustrative data on product yields and purity from different synthetic approaches, highlighting the impact of methodology.

| Method | Ester | Reported Yield | Notes on Purity/Byproducts |

| Oxidative Esterification | Isopropyl Cinnamate | 89% | Product purified by column chromatography. rsc.org |

| Mukaiyama Aldol Reaction | Ethyl Cinnamate | 89% | Reaction of ethyl acetate (B1210297) and benzaldehyde; product purified by chromatography. nsf.gov |

| Perkin Reaction | Cinnamic Acid (precursor) | 40-53% | Synthesis of the acid precursor; requires subsequent esterification. sci-hub.se |

| Fischer Esterification | Methyl Cinnamate | 87% | Purified by chromatography. rsc.org |

Spectroscopic and Advanced Structural Elucidation of Cinnamic Acid Isopropyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy of isopropyl cinnamate (B1238496) reveals characteristic signals that confirm the presence of the isopropyl group, the vinylic protons of the cinnamate moiety, and the aromatic protons of the phenyl ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, often tetramethylsilane (B1202638) (TMS).

In a typical ¹H-NMR spectrum of isopropyl cinnamate recorded in deuterated chloroform (B151607) (CDCl₃), the following signals are observed:

Isopropyl Group: The six methyl protons (CH₃) of the isopropyl group appear as a doublet at approximately 1.32 ppm due to coupling with the adjacent methine proton. The methine proton (-CH-) of the isopropyl group appears as a septet at around 5.14 ppm. The coupling constant (J) for both signals is typically around 6.0-6.3 Hz. rsc.orgmdpi.com

Vinylic Protons: The two protons on the carbon-carbon double bond of the cinnamate backbone appear as distinct doublets. The proton closer to the ester group (α-proton) resonates at approximately 6.42 ppm, while the proton adjacent to the phenyl ring (β-proton) appears further downfield at about 7.67 ppm. rsc.orgmdpi.com The large coupling constant of approximately 16.0 Hz between these two protons is characteristic of a trans configuration. rsc.orgmdpi.com

Aromatic Protons: The five protons of the phenyl ring typically appear as a multiplet in the region of 7.36 to 7.52 ppm. mdpi.com

¹H-NMR Data for Isopropyl Cinnamate

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Isopropyl CH₃ | 1.32 | Doublet | 6.0 - 6.3 |

| Isopropyl CH | 5.14 | Septet | 6.0 - 6.3 |

| Vinylic α-H | 6.42 | Doublet | 16.0 |

| Vinylic β-H | 7.67 | Doublet | 16.0 |

| Aromatic H | 7.36 - 7.52 | Multiplet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in isopropyl cinnamate gives a distinct signal in the spectrum.

The approximate chemical shifts for the carbon atoms in isopropyl cinnamate are as follows:

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing at approximately 166.6 ppm. mdpi.com

Aromatic and Vinylic Carbons: The carbons of the phenyl ring and the double bond resonate in the range of 118 to 145 ppm. Specifically, the β-carbon of the double bond (adjacent to the phenyl ring) is observed around 144.4 ppm, while the α-carbon is found at about 118.9 ppm. mdpi.com The aromatic carbons show signals around 128.1, 128.9, 130.2, and 134.7 ppm. mdpi.com

Isopropyl Group Carbons: The methine carbon (-CH-) of the isopropyl group appears at approximately 67.9 ppm, and the two equivalent methyl carbons (-CH₃) resonate at about 22.0 ppm. mdpi.com

¹³C-NMR Data for Isopropyl Cinnamate

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Isopropyl CH₃ | 22.0 |

| Isopropyl CH | 67.9 |

| Vinylic α-C | 118.9 |

| Aromatic C (various) | 128.1, 128.9, 130.2, 134.7 |

| Vinylic β-C | 144.4 |

| Carbonyl C=O | 166.6 |

Data obtained in CDCl₃ solvent. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the vibrations of bonds. The IR spectrum of isopropyl cinnamate shows characteristic absorption bands that confirm its structure. nih.govoregonstate.edu

Key absorption bands include:

C=O Stretch: A strong, sharp absorption band is observed in the region of 1710-1726 cm⁻¹, which is characteristic of the carbonyl group (C=O) in an α,β-unsaturated ester. mdpi.comscielo.br

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the cinnamate structure appears as a medium intensity band around 1639 cm⁻¹. mdpi.com

C-O Stretch: The C-O stretching vibrations of the ester group typically show two bands, one for the C-O single bond adjacent to the carbonyl group and another for the O-C bond of the isopropyl group. These are generally found in the 1309-1176 cm⁻¹ region. mdpi.com

C-H Bending: A notable band around 981 cm⁻¹ is indicative of the out-of-plane bending of the trans-vinylic C-H bonds. scielo.br

Aromatic C-H and C=C Bends: Bands corresponding to the aromatic ring are also present. scielo.br

Characteristic IR Absorption Bands for Isopropyl Cinnamate

| Functional Group | Vibrational Mode | **Absorption Range (cm⁻¹) ** |

|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1710 - 1726 |

| Alkene | C=C Stretch | ~1639 |

| Ester | C-O Stretch | 1176 - 1309 |

| trans-Alkene | =C-H Bend | ~981 |

| Aromatic Ring | C-H and C=C Bends | Various |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. nih.govoregonstate.edu For isopropyl cinnamate (C₁₂H₁₄O₂), the expected monoisotopic mass is approximately 190.0994 g/mol . nih.gov HRMS can measure this mass with high accuracy, typically to within a few parts per million, which allows for the unambiguous determination of the molecular formula. nih.govoregonstate.edu For instance, a study involving a derivative, (S)-Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-phenylpropanoate, utilized HRMS to confirm its composition, demonstrating the technique's utility in characterizing related structures. rsc.org

Conformational Analysis and Stereochemical Characterization

The stereochemistry of cinnamic acid isopropyl ester is primarily defined by the geometry of the double bond. The trans or (E)-isomer is the more stable and common form, a fact that is readily confirmed by the large coupling constant (~16 Hz) between the vinylic protons in the ¹H-NMR spectrum. rsc.orgmdpi.com

Conformational analysis, often aided by computational studies, explores the different spatial arrangements of the molecule due to rotation around single bonds. For isopropyl cinnamate, the orientation of the isopropyl group relative to the ester plane and the conformation of the entire cinnamoyl moiety are of interest. Studies on related cinnamate esters have shown that π-π stacking interactions between the aromatic rings can be a significant stabilizing factor in dimer formation, influencing the preferred conformations in certain environments. In the case of isopropyl cinnamate, steric interactions involving the bulky isopropyl group can dictate the favored conformational arrangements. Research has shown that the size of the alkyl ester group can influence the regioselectivity of photochemical reactions, indicating that the steric bulk of the isopropyl group plays a role in its conformational preferences.

Investigation of Biological Activities and Underlying Mechanisms Non Clinical Focus

Antimicrobial Efficacy and Mechanistic Insights

Cinnamic acid and its derivatives have garnered attention for their potential as antimicrobial agents. The esterification of cinnamic acid, in particular, has been shown to be a crucial modification, often enhancing its biological effects compared to the parent compound.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Research into synthetic cinnamic acid esters has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. In a comparative study of various cinnamides and cinnamates, the presence of an isopropyl group was suggested to be important for antibacterial activity. nih.govresearchgate.net While cinnamic acid itself often shows weak antibacterial effects, its ester derivatives can be significantly more potent. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Isopropyl Cinnamate (B1238496) Against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µM) | Source(s) |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 139 | nih.gov |

| Bacillus subtilis | Gram-Positive | 164 | nih.gov |

Antifungal Properties and Interaction with Fungal Cellular Components (e.g., Ergosterol, Cell Wall)

Isopropyl cinnamate has also been evaluated for its antifungal properties. Studies show it is active against yeast strains like Candida albicans and filamentous fungi such as Aspergillus niger. nih.govmdpi.com The mechanism of action for some cinnamic acid esters involves direct interaction with critical components of the fungal cell. nih.govresearchgate.net

Research has indicated that certain cinnamates can disrupt the fungal plasma membrane by interacting with ergosterol, a key sterol in fungi that is analogous to cholesterol in mammalian cells. nih.govresearchgate.netmdpi.com This interaction can compromise membrane integrity, leading to cell death. Additionally, these esters have been found to interfere with the fungal cell wall. nih.govresearchgate.net Another proposed mechanism for cinnamic acid derivatives is the inhibition of enzymes unique to fungi, such as benzoate (B1203000) 4-hydroxylase (CYP53), which is involved in detoxification processes. researchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of Isopropyl Cinnamate Against Fungal Strains

| Fungal Strain | Type | MIC (µM) | Source(s) |

|---|---|---|---|

| Candida albicans | Yeast | 43 | nih.gov |

| Aspergillus niger | Mold | 43 | nih.gov |

Antitubercular Potential

The cinnamic acid skeleton is considered a valuable scaffold for developing new antitubercular agents. nih.govnih.gov Tuberculosis, caused by Mycobacterium tuberculosis, requires new therapeutic options due to the rise of drug-resistant strains. japsonline.com While cinnamic acid itself has shown some activity, its derivatives are of particular interest. nih.govresearchgate.net

Historically, certain cinnamic acid esters like ethyl cinnamate were used in the treatment of tuberculosis. researchgate.net More recent studies have focused on a variety of derivatives, showing that this class of compounds holds promise. nih.govjapsonline.com For instance, trans-cinnamic acid has been found to augment the activity of some first-line antitubercular drugs. nih.gov This suggests that derivatives like isopropyl cinnamate could be valuable candidates for further investigation as either standalone agents or as part of combination therapies against M. tuberculosis. mdpi.com

Antileishmanial Activity and Parasite Target Interactions

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, and new treatments are urgently needed due to the toxicity and resistance associated with current drugs. nih.gov Cinnamic acid derivatives have emerged as a promising class of compounds with antileishmanial potential. nih.govdntb.gov.uanih.gov

In a comprehensive study evaluating thirty-four cinnamic acid derivatives against Leishmania infantum, several esters and amides showed significant bioactivity. nih.gov Although data for isopropyl cinnamate was not specifically detailed, a related compound, N-(4-isopropylbenzyl)cinnamamide, was identified as the most potent agent in the series. nih.govdntb.gov.ua Another active compound was piperonyl cinnamate, an ester derivative. nih.govnih.gov Molecular docking studies on the most active compounds suggest that a likely parasite target is aspartyl aminopeptidase, an essential enzyme for the parasite. nih.govdntb.gov.ua These findings indicate that the cinnamate structure is a viable starting point for designing new antileishmanial drugs. researchgate.net

Antioxidant Mechanisms and Oxidative Stress Modulation

Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are largely attributed to their chemical structure, including a phenyl ring and a vinyl fragment.

Free Radical Scavenging Assays (e.g., DPPH)

The antioxidant capacity of cinnamic acid derivatives is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. biomedres.us This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. biomedres.us

Studies have shown that cinnamic acid and its derivatives are effective radical scavengers. biomedres.us The esterification of the carboxylic acid group can influence this activity. For example, a study comparing cinnamic acid and its acetyl derivative (cinnamyl acetate) found that both exhibited significant antioxidant activity, with the derivative being slightly more active. biomedres.us This suggests that the core structure is key to the activity and that modifications can fine-tune its potency.

Table 3: Antioxidant Activity of Cinnamic Acid and a Derivative in a DPPH Assay

| Compound | IC50 (µg/mL) | Source(s) |

|---|---|---|

| Cinnamic Acid | 0.18 | biomedres.us |

| Cinnamyl Acetate (B1210297) | 0.16 | biomedres.us |

Inhibition of Lipid Peroxidation Pathways

Cinnamic acid and its derivatives are recognized for their antioxidant properties, which include the inhibition of lipid peroxidation. pcbiochemres.commdpi.com This activity is largely attributed to the vinyl fragment within their structure. pcbiochemres.com Studies have shown that various cinnamic acid derivatives can effectively inhibit lipid peroxidation in rat hepatic microsomal membranes. nih.gov The antioxidant capabilities of these compounds are crucial in mitigating cellular damage caused by oxidative stress, a factor implicated in numerous degenerative diseases. nih.gov While specific data on the direct activity of cinnamic acid isopropyl ester is not extensively detailed in the provided results, the general class of cinnamic acid esters has demonstrated significant anti-lipid peroxidation activity. mdpi.com For instance, certain synthesized hybrid amides of cinnamic acids showed considerable efficacy in inhibiting lipid peroxidation. mdpi.com This suggests that the core cinnamic acid structure, which isopropyl ester is a derivative of, is fundamental to this protective action against oxidative damage to lipids.

Anti-inflammatory Pathways and Enzyme Modulation

The anti-inflammatory properties of cinnamic acid derivatives are well-documented, with their efficacy often enhanced by the presence of functional groups like ester bonds. nih.govmdpi.com These compounds can modulate key pro-inflammatory pathways and interact with various inflammatory mediators. nih.govmdpi.com The esterification of cinnamic acid can increase its lipophilicity, allowing for better interaction with inflammatory enzymes. nih.gov

Modulation of Pro-inflammatory Mediators

Cinnamic acid derivatives have been shown to modulate the expression and production of several pro-inflammatory mediators. For example, they can inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.gov Some derivatives achieve this by inhibiting the NF-κB signaling pathway, a central regulator of inflammation. nih.gov In studies using lipopolysaccharide (LPS)-induced inflammation in Caco-2 cells, cinnamoyl derivatives effectively countered the overexpression of TLR4 and reduced the levels of IL-6, IL-1β, TNF-α, and PGE2. nih.gov This modulation of pro-inflammatory cytokines is a key aspect of their anti-inflammatory effects. nih.govmdpi.com

Lipoxygenase (LOX) Inhibition

Several cinnamic acid derivatives have been identified as inhibitors of lipoxygenase (LOX), an enzyme involved in the inflammatory arachidonic acid metabolism pathway. mdpi.comnih.gov For example, caffeic acid phenethyl ester, a cinnamic acid ester, is known to inhibit LOX. nih.gov In a study evaluating various newly synthesized derivatives, a compound derived from phenoxyphenyl cinnamic acid and propranolol (B1214883) exhibited potent LOX inhibition with an IC50 value of 6 μΜ. mdpi.comresearchgate.net Another conjugate of cinnamic acid with propranolol also showed good LOX inhibitory activity (IC50 = 66 μΜ). mdpi.comresearchgate.net Furthermore, a range of cinnamic acid esters were found to be moderate inhibitors of LOX, with inhibition of up to 46% at a concentration of 100 μΜ. researchgate.net

Melanogenesis Regulation and Tyrosinase Inhibition

Cinnamic acid and its ester derivatives have garnered significant interest for their ability to regulate melanogenesis, primarily through the inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.govnih.gov

Inhibition of Tyrosinase Enzyme Activity (e.g., Mushroom Tyrosinase)

Cinnamic acid itself is a moderate inhibitor of mushroom tyrosinase. medicaljournals.se However, its ester derivatives often exhibit enhanced inhibitory effects. medicaljournals.se For instance, p-hydroxycinnamic acid isopropyl ester has been shown to inhibit tyrosinase. nih.govmdpi.com In a study designing and synthesizing novel tyrosinase inhibitors, two series of cinnamic acid esters were created through esterification with paeonol (B1678282) or thymol (B1683141). nih.gov Many of these synthesized esters were found to be more potent inhibitors than their parent compounds. nih.govnih.govrsc.org Specifically, (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate, (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate, and (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate demonstrated strong inhibitory activities with IC50 values of 2.0 μM, 8.3 μM, and 10.6 μM, respectively, which were more potent than the positive control, kojic acid (IC50: 32.2 μM). nih.govrsc.org Another study reported a series of vanillin (B372448) esters, including those with cinnamic acid, where a particular compound exhibited an IC50 value of 16.13 μM against mushroom tyrosinase. nih.govtandfonline.com

| Compound | IC50 (μM) vs. Mushroom Tyrosinase | Reference |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | 2.0 | nih.govrsc.org |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate | 8.3 | nih.govrsc.org |

| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate | 10.6 | nih.govrsc.org |

| Vanillin-cinnamic acid ester derivative (44b) | 16.13 | nih.govtandfonline.com |

| Kojic Acid (Positive Control) | 32.2 | nih.govrsc.org |

Mechanistic Studies of Enzyme Inhibition (e.g., Non-Competitive, Mixed-Type)

The mechanism by which cinnamic acid esters inhibit tyrosinase has been a subject of investigation. Kinetic studies have revealed different modes of inhibition. For example, analysis of Lineweaver-Burk plots showed that (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate acts as a non-competitive inhibitor. nih.govnih.govrsc.orgresearchgate.net In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site and can bind to both the free enzyme and the enzyme-substrate complex. mdpi.comdu.ac.in

In contrast, other derivatives such as (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate and (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate were identified as mixed-type inhibitors. nih.govnih.govrsc.orgresearchgate.net A mixed inhibitor also binds to a site other than the active site but has different affinities for the free enzyme and the enzyme-substrate complex. mdpi.com Similarly, a vanillin-cinnamic acid ester derivative with potent inhibitory activity was also determined to be a mixed-type inhibitor. nih.govtandfonline.com These inhibition mechanisms are typically reversible. nih.govnih.govrsc.org

| Inhibitor | Type of Inhibition | Reference |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | Non-competitive | nih.govnih.govrsc.orgresearchgate.net |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate | Mixed-type | nih.govnih.govrsc.orgresearchgate.net |

| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate | Mixed-type | nih.govnih.govrsc.orgresearchgate.net |

| Vanillin-cinnamic acid ester derivative (44b) | Mixed-type | nih.govtandfonline.com |

Plant Physiology and Agricultural Bioactivity

Cinnamic acid and its derivatives are recognized for their diverse roles in plant physiology, from growth regulation to defense mechanisms. nih.gov Isopropyl cinnamate, as a member of this family, is implicated in several of these bioactivities.

Plant Growth Stimulation

While extensive research has focused on the parent compound, cinnamic acid, Isopropyl Cinnamate is classified as a plant growth regulator. google.comglobalchemmall.com The growth-promoting effects of cinnamic acid derivatives are particularly associated with the cis (or Z) isomer. tandfonline.com Studies have shown that cis-cinnamic acid can stimulate both cell division and expansion in plant leaves, leading to an increase in biomass. This activity is linked to the development of a larger root system, which enhances the plant's ability to acquire resources.

Although direct studies detailing the specific plant growth stimulation mechanisms of Isopropyl Cinnamate are not prevalent in the reviewed literature, its classification as a plant growth regulator in patent literature suggests its recognized potential in this area. google.com The bioactivity of cinnamic acid derivatives is known to be highly dependent on their specific chemical structure, including the nature of the ester group.

Antifungal Agents for Plant Protection

Cinnamic acid esters have emerged as promising candidates for the development of environmentally friendly fungicides due to their efficacy against various plant pathogenic fungi. plos.orgnih.gov Research has demonstrated that the antifungal action of these esters is influenced by both the substitution pattern on the phenyl ring and the alkyl group of the alcohol moiety. plos.org

Systematic investigations into a series of cinnamic acid esters revealed significant in-vitro activity against several major plant pathogens. plos.org Isopropyl cinnamate has demonstrated inhibitory effects against the fungus Aspergillus niger, which can act as a plant pathogen, with a reported Minimum Inhibitory Concentration (MIC) of 43 µM. nih.gov

The structure-activity relationship (SAR) is crucial for this class of compounds. For instance, studies on nitrated derivatives have shown that Isopropyl 2-nitrocinnamate exhibits potent antifungal activity against multiple Candida species. researchgate.net However, other research has suggested that branched esters like isopropyl cinnamate might show reduced activity compared to their linear-chain counterparts (e.g., propyl cinnamate) against certain fungi, highlighting the complexity of these interactions. researchgate.net The potential of cinnamic acid esters is underscored by their simple structure, ease of preparation, and derivation from natural products. plos.org

Table 1: Antifungal Activity of Isopropyl Cinnamate and Related Derivatives

| Compound | Target Fungus | Activity Metric | Value | Source |

|---|---|---|---|---|

| Isopropyl Cinnamate | Aspergillus niger | MIC | 43 µM | nih.gov |

| Isopropyl Cinnamate | Candida albicans | MIC | 43 µM | nih.gov |

| Isopropyl 2-nitrocinnamate | Candida spp. | MIC | 513.52 µM | researchgate.net |

Allelochemical Properties

Allelopathy, the chemical inhibition of one plant by another, is a key mechanism in plant-plant interactions. Cinnamic acid is a well-established allelochemical, exuded from plant roots and released from decomposing crop residues. nih.gov It can inhibit seed germination and interfere with root growth by altering membrane permeability and ion uptake. nih.gov

While the parent compound's role is documented, specific research focusing on the allelopathic properties of Cinnamic Acid Isopropyl Ester was not prominent in the reviewed scientific literature. However, the esterification of allelochemicals is a common natural process. Studies on related compounds, such as hydrocinnamic acid, have shown that esterification does not necessarily diminish bioactivity, suggesting that esters like isopropyl cinnamate could retain or possess unique allelopathic potential. nih.gov

Insect Repellent Properties

Isopropyl cinnamate has been identified as a compound with significant insect repellent and insecticidal properties. google.comnih.govnih.gov It is found naturally as a secondary metabolite in plants such as Kaempferia galanga and Kumquat peel. nih.govresearchgate.net

Research into the molecular mechanism of repellency shows that isopropyl cinnamate acts as an inhibitor of odorant receptors (ORs) in mosquitoes. nih.gov Specifically, it has been tested against the ORs of the African malaria vector, Anopheles gambiae. The compound effectively inhibits the function of specific odorant receptor heteromers (OR1/Orco and OR2/Orco) as well as the essential odorant receptor co-receptor (Orco) itself. nih.govmdpi.com This inhibition disrupts the mosquito's sense of smell, which is critical for locating hosts.

In addition to its repellent action, isopropyl cinnamate exhibits larvicidal activity. Studies against the L4 larvae of Aedes aegypti, the mosquito vector for dengue and yellow fever, determined a median lethal concentration (LC50) of 0.52 mM. nih.govresearchgate.netgoogle.com Its potential as a broad-spectrum agent against pests is further supported by its inclusion as an active ingredient in patented acaricidal (mite-killing) compositions.

Table 2: Insecticidal and Repellent Activity of Isopropyl Cinnamate

| Activity Type | Target Organism | Target/Assay | Metric | Value | Source |

|---|---|---|---|---|---|

| Repellency (Receptor Inhibition) | Anopheles gambiae | OR2/Orco Receptor | IC₅₀ | ~28.9 µM | nih.gov |

| Repellency (Receptor Inhibition) | Anopheles gambiae | Orco Co-Receptor | IC₅₀ | 41.7 µM | nih.govmdpi.com |

| Larvicidal | Aedes aegypti | L4 Larvae | LC₅₀ | 0.52 mM | nih.govgoogle.com |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Alkyl Chain Length and Substitution Patterns on Biological Efficacy

The length and branching of the alkyl chain in the ester group of cinnamic acid derivatives significantly influence their biological activities. nih.gov Studies have shown that altering the alkyl group can modulate properties like lipophilicity, which in turn affects how the compound interacts with biological membranes and targets. mdpi.com

For instance, in antifungal studies, the type of alkyl group in the alcohol moiety of cinnamic acid esters was found to be a significant determinant of activity. plos.orgnih.govresearchgate.netnih.gov Research comparing a series of alkyl esters of cinnamic acid has demonstrated that an increase in the alkyl chain length can lead to enhanced bioactivity up to a certain point. For example, in antitrypanosomal studies, n-alkyl esters of p-coumaric and ferulic acids with side chains of four to seven carbons (C4-C7) showed the most significant activity against Trypanosoma cruzi. scielo.br Specifically, compounds with n-butyl, n-pentyl, n-hexyl, and n-heptyl substituents displayed excellent efficacy. scielo.br

However, this relationship is not always linear and can be dependent on the specific biological target and the system being studied. acs.org In some cases, steric hindrance near the ester group, caused by bulky alkyl groups, can decrease activity. nih.gov For example, the presence of an isopropyl group has been suggested to be important for antibacterial activity in certain cinnamide and cinnamate (B1238496) derivatives. nih.govresearchgate.net Conversely, research on the antioxidant activity of lipophilic caffeates showed that at lower concentrations, longer chain esters (C8 and C16) were more effective, while at higher concentrations, more hydrophilic, shorter chain esters (C1–C4) showed a similar trend. mdpi.com This highlights the complex interplay between alkyl chain length and the specific biological context.

The following table summarizes the effect of alkyl chain modifications on the biological activity of cinnamic acid esters based on various studies.

| Alkyl Group/Chain Length | Biological Activity Observed | Key Findings |

| Isopropyl | Antibacterial | Suggested to be important for activity. nih.govresearchgate.net |

| Ethyl | Antifungal | Potentiated pharmacological response compared to methyl ester, possibly due to increased lipophilicity. mdpi.com |

| Butyl | Antifungal | Showed the most potent activity among a series of esters against several fungal strains. mdpi.com |

| C4-C7 n-alkyl chains | Antitrypanosomal | Exhibited significant activity, superior to the positive control benznidazole. scielo.br |

| C8-C14 esters | Antioxidant | Showed the highest antioxidant capacity among a series of catecholic esters. acs.org |

| C16-C18 saturated fatty acid esters | Antioxidant | Exhibited the lowest antioxidant values in the same study. acs.org |

Influence of Phenyl Ring Substituents on Bioactivity

Substituents on the phenyl ring of cinnamic acid esters are another critical factor governing their biological activity. plos.orgnih.govresearchgate.netnih.gov The nature, position, and number of these substituents can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Research has consistently shown that the presence of electron-withdrawing or electron-donating groups on the phenyl ring can either enhance or diminish the bioactivity of cinnamic acid derivatives. mdpi.com For instance, in studies on antifungal activity, the introduction of substituents to the benzene (B151609) ring, in most cases, leads to an increase in activity for ethyl cinnamate derivatives. plos.org A study on anti-tubercular activity found that an electron-withdrawing group at the para position of the phenyl ring favored significant activity. mdpi.com Similarly, for antileishmanial activity, the presence of an electron-withdrawing group on the phenyl ring enhanced the compound's efficacy. mdpi.com

The position of the substituent also plays a crucial role. For example, a hydroxyl group at the para position of the phenyl ring has been shown to enhance tyrosinase inhibitory activity. researchgate.net In another study, both 4-hydroxy and 4-fluoro substitutions significantly improved tyrosinase inhibition. researchgate.net The combination of substituents on the phenyl ring and the alkyl group in the ester moiety can have a complex, synergistic effect on bioactivity, which can also vary depending on the target organism. plos.org For example, the combination of a 2-hydroxy group on the phenyl ring with a t-butyl or t-amyl group in the ester significantly improved antifungal activity against several fungi. plos.org

The table below provides examples of how different phenyl ring substituents affect the biological activity of cinnamic acid derivatives.

| Phenyl Ring Substituent | Position | Biological Activity Affected | Observed Effect |

| Electron-withdrawing group | para | Anti-tubercular | Favored significant activity. mdpi.com |

| Electron-withdrawing group | - | Antifungal, Antileishmanial | Enhanced activity. mdpi.com |

| Electron-donating group | para | Anti-tubercular | Inactive. mdpi.com |

| Hydroxyl (-OH) | para | Tyrosinase inhibition | Enhanced inhibitory activity. researchgate.net |

| Fluoro (-F) | para | Tyrosinase inhibition | Significantly improved inhibition. researchgate.net |

| 2-Hydroxy (-OH) | ortho | Antifungal | Combination with t-butyl or t-amyl ester group significantly improved activity. plos.org |

| 2,4-dinitro | ortho, para | Anti-H. pylori | Formed hydrogen bonds with amino acid residues in the active pocket of an H. pylori protein. researcher.life |

Role of Stereochemistry (E/Z Isomerism) in Biological Activities

While many studies have focused on the more common E-isomers, there is growing evidence that Z-isomers of cinnamic acid derivatives can also exhibit significant and sometimes distinct biological activities. beilstein-journals.orgnih.gov For instance, some studies have reported high anti-tyrosinase activity and plant growth stimulation for (Z)-cinnamic acid derivatives. beilstein-journals.orgnih.gov

The spatial arrangement of the phenyl ring and the ester group relative to the double bond can significantly affect how the molecule fits into the active site of a target enzyme or receptor. The coupling constant of approximately 16 Hz between the protons of the ethylene (B1197577) moiety in 1H NMR spectra is characteristic of the E configuration of these compounds. plos.org Theoretical studies on hydroxycinnamic acids have suggested that trans-isomers exhibit higher reactivity than cis-isomers and may be better antioxidants. researchgate.net The conversion of the more stable E-isomer to the Z-isomer is thermodynamically unfavorable but can be achieved through methods like photocatalysis. beilstein-journals.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bohrium.com By identifying key molecular descriptors that correlate with bioactivity, QSAR models can be used to predict the efficacy of novel, untested compounds, thereby guiding the design of more potent derivatives.

Several QSAR studies have been conducted on cinnamic acid esters to understand the structural requirements for various biological activities, including antileishmanial and antitrypanosomal effects. mdpi.com These studies often employ a range of molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

For instance, a comprehensive QSAR study on antileishmanial and antitrypanosomal cinnamate ester analogues involved the building, selection, and validation of models to independently predict these activities. mdpi.com The best models were selected based on their predictive performance, highlighting the importance of specific molecular features for bioactivity. mdpi.com Another study on betulinic acid derivatives incorporating a cinnamic acid fragment constructed a highly predictive 3D-QSAR model to facilitate the rational design of new anti-HIV inhibitors. bohrium.com These models can be represented as 3D contour maps, which provide visual insights into how different chemical features affect activity. bohrium.com

The table below illustrates the application of QSAR in the study of cinnamic acid derivatives.

| Biological Activity | Key Findings from QSAR Studies |

| Antileishmanial and Antitrypanosomal | Robust QSAR models were developed to predict activity, aiding in the identification of hit compounds. mdpi.com |

| Anti-HIV | A highly predictive 3D-QSAR model was constructed for betulinic acid-cinnamic acid conjugates, guiding the design of more potent inhibitors. bohrium.com |

| Algicidal | 3D-QSAR analysis of cinnamic acid esters showed that steric hindrance influenced their algicidal activity. sciencegate.app |

| Tyrosinase Inhibition | QSAR models based on 2D and 3D topographic descriptors were developed for cinnamyl esters and related compounds. mdpi.com |

In Silico Approaches: Molecular Docking and Interaction Analysis with Biological Targets

In silico methods, particularly molecular docking, have become indispensable tools in modern drug discovery for elucidating the interactions between small molecules like cinnamic acid isopropyl ester and their biological targets at the molecular level. analis.com.my Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the ligand-receptor complex.

Molecular docking studies have been employed to investigate the mechanism of action of cinnamic acid derivatives against various targets. For example, in a study on tyrosinase inhibitors, molecular docking revealed that cinnamic acid ester derivatives could bind to the active site residues of the enzyme. researchgate.net Similarly, docking studies on cinnamic acid derivatives as potential inhibitors of Helicobacter pylori showed that the ester moiety could fit into a hydrophobic pocket of the target protein, contributing to the stability of the compound. researcher.life

In another study, molecular docking was used to screen cinnamic acid derivatives against potential targets in the mosquito Aedes aegypti, the vector for dengue fever. mdpi.com The most active compound was docked to several potential receptors, and the binding energies were calculated to identify the most probable targets. mdpi.com Molecular dynamics simulations are often used in conjunction with docking to assess the stability of the predicted binding poses over time. genominfo.org

The following table presents examples of molecular docking studies involving cinnamic acid derivatives.

| Biological Target | Key Findings from Molecular Docking |

| H. pylori protein | The ester moiety of a 2,4-dinitro cinnamic acid derivative fitted into a hydrophobic pocket, enhancing stability. researcher.life |

| Tyrosinase | Cinnamic acid ester derivatives were shown to bind to active site residues F264 and R268. researchgate.net |

| Aedes aegypti proteins | Identified potential molecular targets for larvicidal cinnamic acid derivatives. mdpi.com |

| DENV-2 NS2B/NS3 protease | A cinnamic acid derivative with a thymol (B1683141) ester (AC5) showed the highest binding affinity, fitting into an allosteric pocket. analis.com.my |

| Candida albicans proteins (caHOS2, caRPD3) | Butyl cinnamate was predicted to target these histone deacetylases. mdpi.comresearchgate.net |

| Staphylococcus aureus protein (saFABH) | An isopropyl-containing cinnamide was predicted to target this enzyme. nih.govresearchgate.net |

| Matrix Metalloproteinase-9 (MMP-9) | Cinnamic acid derivatives like cynarin (B1669657) and chlorogenic acid were identified as potent inhibitors. genominfo.org |

Derivation of Pharmacophoric Requirements for Specific Activities

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. ingentaconnect.com The derivation of pharmacophoric requirements for cinnamic acid esters involves identifying the essential structural elements and their spatial arrangement that are critical for a particular activity. This is often achieved by comparing the structures of active and inactive compounds. researchgate.net

In the context of anti-schistosomal activity, studies have suggested that the Michael system (the α,β-unsaturated carbonyl group) within the cinnamoyl structure is an essential component of the pharmacophore, responsible for inducing vacuoles in the parasite. mdpi.com For antioxidant activity, a theoretical pharmacophore for hydroxycinnamic acids has been proposed, highlighting that a hydroxyl group in the para position, supported by a planar structure and the stability of the resulting radical, is key to high antioxidant ability. researchgate.net The ortho-dihydroxy substitution pattern, as seen in caffeic acid, was identified as the antioxidant pharmacophore of hydroxycinnamic acids. researchgate.net

The development of such pharmacophore models is crucial for the rational design of new and more potent cinnamic acid-based therapeutic agents. mdpi.com

Applications in Advanced Materials and Research Technologies Excluding Direct Consumer Products and Clinical Use

Role as Pharmaceutical Intermediates and Lead Compounds

Cinnamic acid and its esters, including isopropyl cinnamate (B1238496), are recognized as valuable intermediates in the synthesis of more complex pharmaceutical compounds. google.comjocpr.com Their structural backbone serves as a starting point for building molecules with desired therapeutic activities. The term "lead compound" refers to a chemical structure that has pharmacological or biological activity and is a promising candidate for further modification to develop new drugs. mdpi.compressbooks.pub Cinnamic acid derivatives fit this description, providing a scaffold for creating novel therapeutic agents. jocpr.com

Research has shown that synthetic cinnamates and cinnamides can serve as prototypes for new antimicrobial drugs. nih.gov Notably, some studies suggest that the presence of an isopropyl group can be important for antibacterial activity, highlighting the relevance of isopropyl cinnamate in this area of research. nih.govresearchgate.net The broad-spectrum biological activities of cinnamic acid derivatives, including antitubercular potential, position them as key molecules in the pipeline for future drug discovery. nih.gov They are crucial in the synthesis of various organic compounds and commercially important pharmaceutical ingredients, underscoring their foundational role in medicinal chemistry research. jocpr.comund.edu

Integration into Agrochemical Formulations (e.g., Fungicides)

The cinnamate molecular structure is a key component in the development of modern agrochemicals. google.comgoogle.com Derivatives of cinnamic acid are used as intermediates in the synthesis of agricultural chemicals designed to protect crops. und.edu Research into the antifungal properties of cinnamic acid esters has yielded promising results. In one study, a series of esters were prepared and tested for their effectiveness against plant pathogens. A closely related compound, isopropyl 4-hydroxycinnamate, demonstrated antifungal activity against Pythium sp. that was comparable to the commercial fungicide iprobenfos (B1672157). tandfonline.comresearchgate.net

Furthermore, studies have identified isopropyl cinnamate itself as being bioactive against certain yeast strains. mdpi.com The broader family of cinnamic acid derivatives has been explored for various pesticidal applications. For instance, novel cholesterol esters incorporating cinnamic acid-like fragments have shown potent insecticidal and growth-inhibitory activity against significant agricultural pests like Mythimna separata and Plutella xylostella. researchgate.net This demonstrates the value of the cinnamate scaffold in designing new active ingredients for crop protection.

| Compound | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Isopropyl 4-hydroxycinnamate | Pythium sp. | Activity comparable to commercial fungicide iprobenfos at 10 ppm | tandfonline.comresearchgate.net |

| Isopropyl Cinnamate | Yeast strains | Bioactive | mdpi.com |

| Cinnamic Acid-based Cholesterol Esters | Mythimna separata (Armyworm) | Potent growth-inhibitory activity | researchgate.net |

| Cinnamic Acid-based Cholesterol Esters | Plutella xylostella (Diamondback moth) | Potent insecticidal activity | researchgate.net |

Development of Active Food Packaging Materials (Antioxidant, Antimicrobial Biofilms)

In the field of food science, active packaging is an innovative approach to extend the shelf life and maintain the quality of food products. Cinnamic acid and its derivatives are incorporated into packaging materials to impart antioxidant and antimicrobial properties. mdpi.com These "active" components can help inhibit the growth of spoilage microorganisms and prevent oxidative degradation of food. nih.gov

While direct research on isopropyl cinnamate is limited, its analogs are used extensively. For example, isobutyl cinnamate is an approved substance in antimicrobial formulations for sanitizing food-contact surfaces. compliancecosmos.org Other esters like methyl cinnamate have been blended into polymer films to create antimicrobial packaging. google.com The mechanism often involves inhibiting the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate. tandfonline.com Research on essential oils containing ethyl cinnamate has demonstrated antibiofilm potential, suggesting a similar capability for other cinnamate esters. tandfonline.com These findings support the investigation of isopropyl cinnamate as a component in advanced, functional food packaging systems. mdpi.comnih.gov

Functional Materials in Polymer Chemistry and Crosslinkable Systems

Isopropyl cinnamate and its parent acid are valuable monomers in polymer chemistry, particularly for creating photosensitive and bio-based plastics. und.edudntb.gov.ua The defining feature of the cinnamate group is its ability to undergo a [2+2] cycloaddition reaction when exposed to UV light. dntb.gov.ua This reaction creates a covalent bond between two cinnamate molecules, leading to dimerization or, in a polymer chain, crosslinking. This crosslinking process transforms the material, often making it more robust and insoluble. acs.org

This photoreactivity is harnessed to create a variety of functional materials:

Crosslinkable Polymers: Polymers functionalized with cinnamate groups can be cured (crosslinked) with UV radiation to form stable networks. google.comscholaris.ca This process is used to create coatings, and the resulting materials often exhibit high thermal stability. researchgate.net

Polymer Building Blocks: Isopropyl cinnamate can be photodimerized and subsequently hydrolyzed to create unique diacid building blocks. und.edu These building blocks can then be used to synthesize high-performance polymers like polyamides and polyesters. und.edu

Copolymer Modification: The incorporation of cinnamic monomers, such as the related N-isopropyl cinnamide, into common polymers like those based on styrene (B11656) or acrylates can significantly increase the glass transition temperature (Tg) of the resulting copolymer, enhancing its thermal properties. nii.ac.jp

The ability to precisely control crosslinking with light makes cinnamate-functionalized polymers, including those that could be derived from isopropyl cinnamate, highly valuable in photolithography and advanced materials manufacturing. acs.org

Photo-Cleavable Surfactants and Photoreactive Materials